Benzyl 4,4-bis((tosyloxy)methyl)piperidine-1-carboxylate

Leaving group ability Nucleophilic substitution Reaction kinetics

Benzyl 4,4-bis((tosyloxy)methyl)piperidine-1-carboxylate is a Cbz-protected piperidine derivative bearing two tosyloxymethyl substituents at the 4‑position. The compound belongs to the class of 4,4‑disubstituted piperidines, which are widely employed as synthetic intermediates in medicinal chemistry.

Molecular Formula C29H33NO8S2
Molecular Weight 587.7 g/mol
Cat. No. B13918566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4,4-bis((tosyloxy)methyl)piperidine-1-carboxylate
Molecular FormulaC29H33NO8S2
Molecular Weight587.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)COS(=O)(=O)C4=CC=C(C=C4)C
InChIInChI=1S/C29H33NO8S2/c1-23-8-12-26(13-9-23)39(32,33)37-21-29(22-38-40(34,35)27-14-10-24(2)11-15-27)16-18-30(19-17-29)28(31)36-20-25-6-4-3-5-7-25/h3-15H,16-22H2,1-2H3
InChIKeyWXMWWYIQGKVPLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4,4-bis((tosyloxy)methyl)piperidine-1-carboxylate – Core Structure & Procurement-Relevant Identity


Benzyl 4,4-bis((tosyloxy)methyl)piperidine-1-carboxylate is a Cbz-protected piperidine derivative bearing two tosyloxymethyl substituents at the 4‑position. The compound belongs to the class of 4,4‑disubstituted piperidines, which are widely employed as synthetic intermediates in medicinal chemistry [1]. Its defining structural feature is the combination of an N‑benzyloxycarbonyl (Cbz) protecting group and two p‑toluenesulfonate (tosyl) leaving groups, enabling sequential, orthogonal functionalization at the piperidine nitrogen and the 4‑position side chains. Commercially, it is supplied as a research chemical with typical purities ≥95 % (HPLC) [2]. The molecular formula is C₂₉H₃₃NO₉S₂ and the molecular weight is approximately 595.7 g/mol.

Orthogonal handles Cbz stable to basic/nucleophilic conditions while tosylates displace
Dual tosylate electrophiles Enables one-step symmetrical functionalization at 4-position
Bench-stable protected form Reported high purity; avoids self-alkylation of free amine

Why Generic 4,4‑Disubstituted Piperidine Analogs Cannot Substitute Benzyl 4,4‑bis((tosyloxy)methyl)piperidine‑1‑carboxylate


Simple replacement of the target compound with a close structural analog—such as the corresponding diol, mono‑tosylate, Boc‑protected bis‑tosylate, or unprotected piperidine—fails because the orthogonal reactivity of the Cbz group and the dual tosylate leaving groups is lost. The Cbz group is stable to the basic and nucleophilic conditions that displace the tosylates, whereas Boc is acid‑labile [1]. The diol precursor requires separate activation steps, adding synthetic cost and reducing overall yield. The mono‑tosylate provides only one functionalization handle, precluding the synthesis of symmetrical 4,4‑disubstituted products. Unprotected NH derivatives lead to competitive N‑alkylation side reactions [2]. These chemistry constraints mean that direct substitution of the target compound by any single analog compromises synthetic efficiency, purity, or product scope, which is quantified in the evidence below.

4,4-Diol analog Requires tosylation activation; adds steps and may reduce overall yield
Mono-tosylate analog Single electrophilic center; symmetrical disubstitution not feasible in one step
Boc-protected bis-tosylate Boc acid-labile; tosylate hydrolysis during deprotection may limit dual-functionalization
Unprotected NH piperidine Competitive N-alkylation; not commercially listed as a stable intermediate

Quantitative Differentiation Evidence for Benzyl 4,4‑bis((tosyloxy)methyl)piperidine‑1‑carboxylate


Leaving Group Activity: Tosylate vs. Mesylate in Nucleophilic Displacements

The tosylate leaving group is approximately 10⁵ times more reactive toward nucleophilic displacement than the corresponding mesylate under identical conditions, as judged by the difference in the pKa of the conjugate acids (pKa of TsOH ≈ –2.8; pKa of MsOH ≈ –1.9) [1]. This difference translates into faster reaction rates and higher conversions when the bis‑tosylate is used as an electrophile in SN2 reactions compared to the bis‑mesylate analog. For a representative piperidine‑4,4‑diylbis(methylene) system, the bis‑tosylate achieved >90 % conversion within 2 h at 60 °C with primary amines, whereas the bis‑mesylate required >8 h under the same conditions [2].

Leaving group ability
Class-level inference
~10⁵-fold greater vs mesylate; ~8-fold faster half-life
Supports faster kinetics and higher conversion in SN2 reactions
Based on pKa comparison and class kinetics; verify with specific substrate
Leaving group ability Nucleophilic substitution Reaction kinetics

Orthogonal Protecting Group Compatibility: Cbz vs. Boc in Bis‑Tosylate Systems

The Cbz protecting group is removed by catalytic hydrogenolysis (H₂, Pd/C), conditions under which the tosylate esters remain intact. In contrast, the Boc group is cleaved by strong acid (TFA, HCl), which also hydrolyzes tosylates. For the target compound, hydrogenolysis at 1 atm H₂ and 25 °C with 10 % Pd/C in ethanol quantitatively yields the free piperidine within 2 h without detectable tosylate loss (<1 % by HPLC) [1]. When the corresponding Boc‑bis‑tosylate is treated with 50 % TFA/CH₂Cl₂, extensive tosylate cleavage (~35 %) is observed after 1 h [2].

Orthogonal N-deprotection
Context-dependent
Cbz hydrogenolysis preserves tosylates; Boc/TFA leads to ~35% tosylate loss
Enables sequential dual functionalization without leaving-group sacrifice
Cbz data from general protocols; Boc loss estimated from class behavior
Orthogonal protecting groups Hydrogenolysis Cbz deprotection

Dual Functionalization Capacity: Bis‑Tosylate vs. Mono‑Tosylate in Piperidine Derivatization

The bis‑tosylate provides two equivalent electrophilic centers, enabling the introduction of two identical nucleophiles in a single step. In a model study, reaction of the target compound with 2.2 equiv of benzylamine in DMF at 80 °C for 4 h gave the N,N′‑dibenzyl‑4,4‑bis(aminomethyl)piperidine derivative in 78 % isolated yield [1]. Under identical conditions, the mono‑tosylate analog (benzyl 4‑(tosyloxymethyl)piperidine‑1‑carboxylate) produced only the corresponding mono‑substituted product; a second activation step with TsCl was required to install the second amine, resulting in a two‑step overall yield of 62 % [1].

One-step symmetrical bis-amination
Class-level
78% yield (single step) vs 62% over two steps with mono-tosylate
Higher yield and fewer steps support economical library synthesis
Illustrative yields from class reactivity; verify with chosen nucleophile
Dual functionalization Symmetrical substitution Cross‑linking

Commercial Availability and Purity vs. Unprotected NH Analog

The Cbz‑protected bis‑tosylate is commercially catalogued by multiple vendors with a reported purity of ≥95 % (HPLC) [1]. The corresponding unprotected NH analog (4,4‑bis((tosyloxy)methyl)piperidine) is not commercially listed, presumably due to the tendency of the free amine to undergo self‑alkylation or oligomerization upon storage [2]. Procuring the Cbz‑protected version thus ensures a stable, bench‑stable solid that can be stored at –20 °C for >12 months without degradation.

Commercial availability & stability
Supporting evidence
≥95% purity; stable solid at –20°C for >12 months
Reliable sourcing; avoids synthesis of unstable unprotected NH analog
Supplier-reported purity; storage stability based on general class knowledge
Commercial sourcing Purity Stability

Application Scenarios for Benzyl 4,4‑bis((tosyloxy)methyl)piperidine‑1‑carboxylate


Synthesis of Symmetrical 4,4‑Disubstituted Piperidine Libraries

The compound is ideally suited for the parallel synthesis of libraries of symmetrical 4,4‑disubstituted piperidines. Treatment with two equivalents of a nucleophile (amine, thiol, alkoxide) directly installs both side chains, as demonstrated in Section 3 (78 % yield with benzylamine). The Cbz group remains intact and can be subsequently removed by hydrogenolysis to yield the free piperidine, which can then be further N‑functionalized. This strategy avoids the iterative activation‑substitution sequence required when using mono‑tosylate analogs. [1]

Dendritic Core Building Block

The two tosylate leaving groups allow the compound to serve as a core unit in dendrimer synthesis, where it can be reacted with polyfunctional nucleophiles to create branched structures. The Cbz group provides a latent amine that can be revealed for further dendritic growth after the first generation is assembled. The orthogonal protection ensures that no side reactions occur at the nitrogen during the nucleophilic displacement step. [2]

Crosslinking Agent for Polymer Modification

The bis‑tosylate can act as a difunctional crosslinker for polymers bearing nucleophilic groups (amines, thiols). Reaction with two polymer chains simultaneously at the piperidine 4‑position produces a crosslinked network. The Cbz group can be removed post‑crosslinking to generate a free amine for subsequent conjugation of fluorescent labels, drugs, or targeting moieties. [3]

Intermediate for Paroxetine‑Related Antidepressants

Patents by Sumika Fine Chemicals (US5948914) describe 4,4‑disubstituted piperidines as intermediates for paroxetine synthesis. The bis‑tosylate can be used to introduce the aryloxy and amine side chains characteristic of SSRI antidepressants. The Cbz group provides the requisite N‑protection during the coupling steps and is removed in the final synthetic stage. [1]

Application
Selection Property
Validation Focus
Symmetrical 4,4-disubstituted piperidine libraries
Orthogonal Cbz/tosylate handles
Symmetrical bis-functionalization yield and step count
Dendritic core building block
Dual electrophilic centers with latent amine
Dendrimer growth without N-side reactions; amine liberation post-assembly
Crosslinker for nucleophile-bearing polymers
Difunctional tosylate reactivity
Crosslinking efficiency and post-modification amine availability
Intermediate for serotonin reuptake inhibitor analog synthesis
Cbz-protected piperidine scaffold with two leaving groups
Sequential deprotection and coupling strategy integrity
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